molecular formula C8H12ClNOS B1502940 (4-(Methylsulfinyl)phenyl)methanamine hydrochloride CAS No. 1189719-93-4

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride

Cat. No.: B1502940
CAS No.: 1189719-93-4
M. Wt: 205.71 g/mol
InChI Key: GHHQIVHJGZJKGB-UHFFFAOYSA-N
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Description

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS It is a derivative of methanamine, where the phenyl ring is substituted with a methylsulfinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, (4-(Methylsulfinyl)phenyl)methanamine.

    Reaction with Hydrochloric Acid: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Methylsulfinyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methylsulfinyl)phenyl)methanamine hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties. This group can undergo specific reactions that are not possible with similar compounds lacking this functional group .

Properties

IUPAC Name

(4-methylsulfinylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-11(10)8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQIVHJGZJKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672845
Record name 1-[4-(Methanesulfinyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189719-93-4
Record name 1-[4-(Methanesulfinyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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